(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
Description
(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a quinoline-based small molecule featuring a morpholine carboxamide group at the 3-position, a 3-methoxyphenyl sulfonyl group at the 4-position, and a fluorine atom at the 6-position of the quinoline core. The sulfonyl group enhances electrophilic character and binding affinity to hydrophobic pockets in biological targets, while the morpholine moiety improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKOEPBRTZNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a fluorine atom, a methoxyphenyl sulfonyl group, and a morpholino moiety. These structural components are crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinoline have been reported to inhibit various cancer cell lines, showcasing promising IC50 values (the concentration required to inhibit 50% of cell viability).
Table 1: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-468 | 5.6 | Induction of apoptosis |
| Similar Quinoline Derivative | HCT116 | 2.3 | Tubulin inhibition |
| Another Quinoline Compound | SW620 | 3.5 | EGFR inhibition |
The compound has shown effectiveness in inducing apoptosis in MDA-MB-468 breast cancer cells, with an IC50 value of 5.6 µM, indicating a strong potential for therapeutic application in breast cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also exert anti-inflammatory effects. Studies on related morpholino-substituted compounds have demonstrated significant analgesic and anti-inflammatory activities in various animal models.
Case Study: Analgesic Activity
In a study using the acetic acid writhing test in mice, morpholino derivatives exhibited marked reductions in pain response, suggesting that the addition of the morpholino group enhances analgesic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of the methoxy group and fluorine atom has been linked to increased potency against cancer cell lines due to their ability to interact favorably with biological targets.
Key Findings from SAR Analysis
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Methoxy Group : Improves binding affinity to target proteins.
- Morpholino Moiety : Contributes to increased solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
- 6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl analog (): Replaces the 3-methoxyphenyl sulfonyl group with a 4-hydroxy-4-phenylpiperidin-1-yl group.
- (4-Ethylsulfanyl-6-phenylmethoxy-quinolin-3-yl)-morpholin-4-yl-methanone (): Features ethylsulfanyl and benzyloxy groups instead of fluorine and sulfonyl substituents.
- (3-Amino-2-fluorophenyl)(morpholino)methanone derivatives (): Substitutes the quinoline core with a fluorinated benzene ring. The absence of the quinoline scaffold may reduce π-π stacking interactions with enzyme active sites .
Morpholino Methanone Modifications
- 2-Chloro-1-morpholin-4-yl-ethanone (): A simpler morpholine-containing compound lacking the quinoline backbone. The chloroethyl group introduces electrophilicity, making it a reactive intermediate in coupling reactions .
Target Selectivity and Bioactivity
- The sulfonyl group in the title compound may confer selectivity toward sulfonamide-sensitive targets like carbonic anhydrases or ALDH1A1 (as suggested in for related quinolines) .
- compounds with trifluoromethyl and chloro substituents show higher potency against kinase targets like LRRK2 due to stronger hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
